molecular formula C6H7ClO B3053227 2-(Chloromethyl)-5-methylfuran CAS No. 52157-57-0

2-(Chloromethyl)-5-methylfuran

Cat. No.: B3053227
CAS No.: 52157-57-0
M. Wt: 130.57 g/mol
InChI Key: VESWLBAJQHPHCB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom The presence of a chloromethyl group at the second position and a methyl group at the fifth position of the furan ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylfuran typically involves the chloromethylation of 5-methylfuran. One common method is the reaction of 5-methylfuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form 2-(Hydroxymethyl)-5-methylfuran.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation, often under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation Reactions: Products include furanones and other oxygenated furans.

    Reduction Reactions: The primary product is 2-(Hydroxymethyl)-5-methylfuran.

Scientific Research Applications

2-(Chloromethyl)-5-methylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methylfuran depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. In biological systems, its mechanism of action may involve interactions with cellular proteins or enzymes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    2-(Chloromethyl)furan: Lacks the methyl group at the fifth position, making it less sterically hindered and potentially more reactive.

    5-Methylfuran: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-(Hydroxymethyl)-5-methylfuran: The hydroxyl group makes it more polar and less reactive in nucleophilic substitution reactions.

Uniqueness: 2-(Chloromethyl)-5-methylfuran is unique due to the presence of both the chloromethyl and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

IUPAC Name

2-(chloromethyl)-5-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESWLBAJQHPHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506162
Record name 2-(Chloromethyl)-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52157-57-0
Record name 2-(Chloromethyl)-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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